molecular formula C12H10N6O4 B11477554 1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-

1,2,4-Oxadiazol-5-amine, 3-(4-amino-1,2,5-oxadiazol-3-yl)-N-(1,3-benzodioxol-5-ylmethyl)-

Cat. No.: B11477554
M. Wt: 302.25 g/mol
InChI Key: IPHCPSZOQCURIW-UHFFFAOYSA-N
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Description

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE is a complex organic compound featuring multiple oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE typically involves multiple steps. One effective method includes the nitration, oxidation, and oxidation coupling reactions of precursor compounds . For instance, the reaction of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole with gaseous ammonia in toluene, followed by partial oxidation with 35% hydrogen peroxide in concentrated sulfuric acid, can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods while ensuring safety and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-AMINO-1,2,5-OXADIAZOL-3-YL)-N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1,2,4-OXADIAZOL-5-AMINE involves its interaction with molecular targets and pathways. The compound’s oxadiazole rings can participate in various biochemical interactions, potentially affecting enzyme activity and cellular processes .

Properties

Molecular Formula

C12H10N6O4

Molecular Weight

302.25 g/mol

IUPAC Name

4-[5-(1,3-benzodioxol-5-ylmethylamino)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C12H10N6O4/c13-10-9(16-22-17-10)11-15-12(21-18-11)14-4-6-1-2-7-8(3-6)20-5-19-7/h1-3H,4-5H2,(H2,13,17)(H,14,15,18)

InChI Key

IPHCPSZOQCURIW-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC3=NC(=NO3)C4=NON=C4N

Origin of Product

United States

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